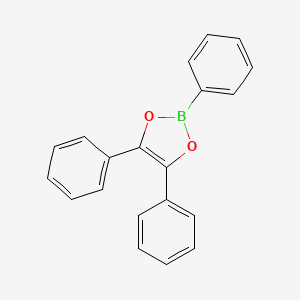
2,4,5-Triphenyl-1,3,2-dioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenyl-1,3,2-dioxaborole is an organoboron compound characterized by a boron atom bonded to two oxygen atoms and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1,3,2-dioxaborole typically involves the reaction of phenylboronic acid with phenol derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the boron-oxygen bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,5-Triphenyl-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2,4,5-Triphenyl-1,3,2-dioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,4,5-Triphenyl-1,3,2-dioxaborole involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects.
類似化合物との比較
Similar Compounds
2,4,5-Triphenyl-1,3-dioxolane: Similar structure but lacks the boron atom.
2,4,5-Triphenyl-1,3,2-dioxaborinane: Contains a boron atom but has a different ring structure.
2,4,5-Triphenyl-1,3,2-dioxaborin: Another boron-containing compound with a different arrangement of atoms.
Uniqueness
2,4,5-Triphenyl-1,3,2-dioxaborole is unique due to its specific arrangement of phenyl groups and the presence of a boron atom within a dioxaborole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
4844-17-1 |
|---|---|
分子式 |
C20H15BO2 |
分子量 |
298.1 g/mol |
IUPAC名 |
2,4,5-triphenyl-1,3,2-dioxaborole |
InChI |
InChI=1S/C20H15BO2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChIキー |
LTYKCCXIXSXPLG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
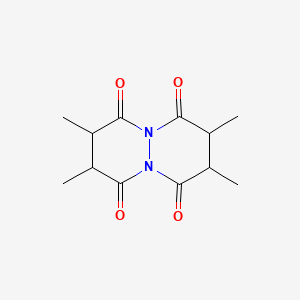
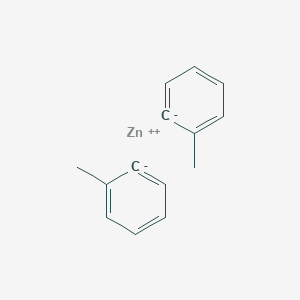
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
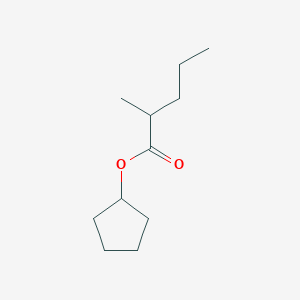
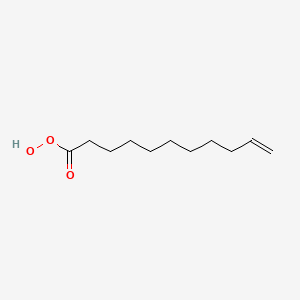
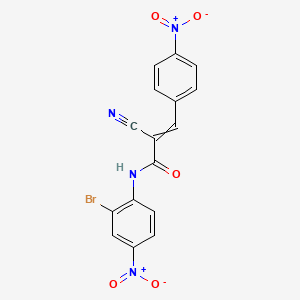

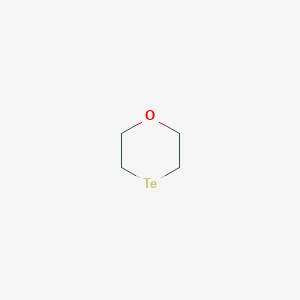
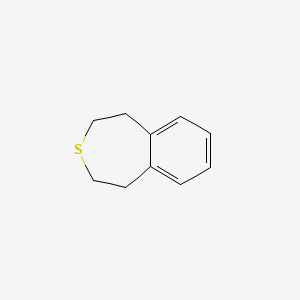
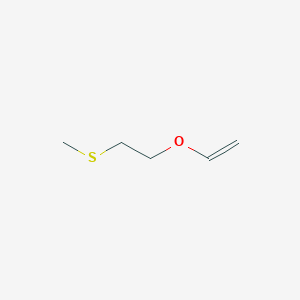
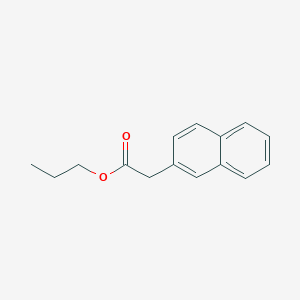
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
